P2X3 Receptor Antagonist Potency: Rat vs. Human Recombinant Receptor Comparison
The compound exhibits differential antagonist potency at recombinant P2X3 receptors across species. At the rat P2X3 receptor expressed in CHO cells, the IC50 is 25 nM, whereas at the human P2X3 receptor expressed in rat C6-BU-1 cells, the IC50 shifts to 136 nM [1]. This approximately 5.4-fold species-dependent potency difference is mechanistically informative for translational pharmacology studies and distinguishes this compound from certain clinical-stage P2X3 antagonists (e.g., eliapixant) that show narrower species IC50 ratios .
| Evidence Dimension | P2X3 receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | Rat P2X3 IC50 = 25 nM; Human P2X3 IC50 = 136 nM |
| Comparator Or Baseline | Eliapixant (BAY 1817080): Human P2X3 IC50 = 8 nM; species ratio not fully disclosed but described as a potent and selective P2X3 antagonist with consistent potency across preclinical species in regulatory filings |
| Quantified Difference | Target compound is less potent than eliapixant at human P2X3 (136 nM vs. 8 nM) but exhibits a defined 5.4-fold species ratio (rat/human) that may serve as a cross-species calibration tool |
| Conditions | FLIPR calcium flux assay; rat P2X3 expressed in CHO cells; human P2X3 expressed in rat C6-BU-1 cells [1] |
Why This Matters
For laboratories calibrating P2X3 antagonist screening platforms across rodent and human orthologs, this compound provides a well-characterized reference standard with a documented 5.4-fold species IC50 ratio, enabling inter-species assay normalization.
- [1] BindingDB. Entry BDBM50413382. Affinity data: IC50 25 nM (rat P2X3, CHO cells, FLIPR); IC50 136 nM (human P2X3, C6-BU-1 cells); IC50 501 nM (human P2X2). View Source
